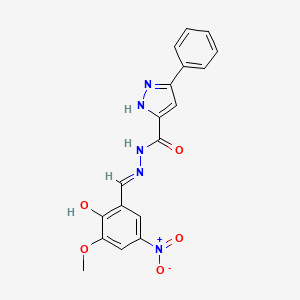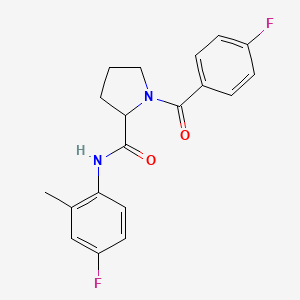![molecular formula C16H24ClNO3S B6011774 [3-(3-chlorobenzyl)-1-(propylsulfonyl)-3-piperidinyl]methanol](/img/structure/B6011774.png)
[3-(3-chlorobenzyl)-1-(propylsulfonyl)-3-piperidinyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(3-chlorobenzyl)-1-(propylsulfonyl)-3-piperidinyl]methanol, also known as CP-55940, is a synthetic cannabinoid compound that was first synthesized in the 1980s. It is a potent agonist of the cannabinoid receptors CB1 and CB2, and has been studied extensively for its potential therapeutic applications.
作用機序
[3-(3-chlorobenzyl)-1-(propylsulfonyl)-3-piperidinyl]methanol acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which are located throughout the body. These receptors are involved in a wide range of physiological processes, including pain sensation, inflammation, and immune function. By activating these receptors, [3-(3-chlorobenzyl)-1-(propylsulfonyl)-3-piperidinyl]methanol can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects
[3-(3-chlorobenzyl)-1-(propylsulfonyl)-3-piperidinyl]methanol has been shown to have a wide range of biochemical and physiological effects, including analgesic, anti-inflammatory, and anti-cancer properties. It has also been shown to modulate immune function and to have neuroprotective effects.
実験室実験の利点と制限
[3-(3-chlorobenzyl)-1-(propylsulfonyl)-3-piperidinyl]methanol has several advantages for use in lab experiments, including its potent and selective activity at the cannabinoid receptors, as well as its stability and availability. However, it also has limitations, including its potential for off-target effects and its complex pharmacology.
将来の方向性
There are several potential future directions for the study of [3-(3-chlorobenzyl)-1-(propylsulfonyl)-3-piperidinyl]methanol, including:
1. Further exploration of its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders.
2. Investigation of its anti-cancer properties and its potential use as an anti-cancer agent.
3. Development of more selective and potent analogs of [3-(3-chlorobenzyl)-1-(propylsulfonyl)-3-piperidinyl]methanol for use in research and potential therapeutic applications.
4. Exploration of its potential for modulating immune function and its potential use in the treatment of autoimmune disorders.
5. Investigation of its potential for modulating the endocannabinoid system and its interactions with other neurotransmitter systems.
In conclusion, [3-(3-chlorobenzyl)-1-(propylsulfonyl)-3-piperidinyl]methanol is a synthetic cannabinoid compound that has been studied extensively for its potential therapeutic applications. Its potent activity at the cannabinoid receptors and its wide range of biochemical and physiological effects make it a promising candidate for further research and potential therapeutic development.
合成法
The synthesis of [3-(3-chlorobenzyl)-1-(propylsulfonyl)-3-piperidinyl]methanol involves several steps, starting with the reaction of 3-chlorobenzyl chloride with piperidine to form 3-(3-chlorobenzyl)piperidine. This intermediate is then reacted with propylsulfonyl chloride to form 3-(3-chlorobenzyl)-1-(propylsulfonyl)piperidine. The final step involves the reduction of this compound with sodium borohydride to form [3-(3-chlorobenzyl)-1-(propylsulfonyl)-3-piperidinyl]methanol.
科学的研究の応用
[3-(3-chlorobenzyl)-1-(propylsulfonyl)-3-piperidinyl]methanol has been studied extensively for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. It has also been studied for its potential use as an anti-cancer agent.
特性
IUPAC Name |
[3-[(3-chlorophenyl)methyl]-1-propylsulfonylpiperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO3S/c1-2-9-22(20,21)18-8-4-7-16(12-18,13-19)11-14-5-3-6-15(17)10-14/h3,5-6,10,19H,2,4,7-9,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFRSTATTMZQMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC(C1)(CC2=CC(=CC=C2)Cl)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[2-(2-chloro-5-methylphenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6011705.png)
![1-(3-{3-[benzyl(methyl)amino]-2-hydroxypropoxy}-4-methoxybenzyl)-4-piperidinecarboxamide](/img/structure/B6011713.png)

![3-[3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile](/img/structure/B6011716.png)
![[2-({[5-(3-chlorophenyl)-2-furyl]methylene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6011735.png)
![N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-furamide](/img/structure/B6011737.png)
![1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-3-[(3-methylphenoxy)methyl]piperidine](/img/structure/B6011745.png)
![N-(2,3-dihydro-1H-inden-1-yl)-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B6011754.png)

![ethyl 4-(1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-3-piperidinyl)-1-piperazinecarboxylate](/img/structure/B6011776.png)
![1-{3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]propanoyl}-3-piperidinol](/img/structure/B6011782.png)
![N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B6011797.png)
![3-{[6-(dimethylamino)-4-pyrimidinyl]amino}-1-methyl-2-pyrrolidinone](/img/structure/B6011799.png)
![2-{[(1-{[1-(2-cyclohexylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)oxy]methyl}pyridine](/img/structure/B6011804.png)